molecular formula C20H15N3O B336584 N-1H-BENZIMIDAZOL-2-YLBIPHENYL-4-CARBOXAMIDE

N-1H-BENZIMIDAZOL-2-YLBIPHENYL-4-CARBOXAMIDE

Cat. No.: B336584
M. Wt: 313.4 g/mol
InChI Key: GMFPFCORNBJKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1H-BENZIMIDAZOL-2-YLBIPHENYL-4-CARBOXAMIDE is a compound that features a benzimidazole moiety fused with a biphenyl structure. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of a biphenyl group enhances the compound’s stability and bioavailability, making it a promising candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1H-BENZIMIDAZOL-2-YLBIPHENYL-4-CARBOXAMIDE typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative. One common method includes the reaction of o-phenylenediamine with biphenyl-4-carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphoric acid . The reaction is usually carried out under reflux conditions to ensure complete condensation and formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-1H-BENZIMIDAZOL-2-YLBIPHENYL-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of N-1H-BENZIMIDAZOL-2-YLBIPHENYL-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways .

Properties

Molecular Formula

C20H15N3O

Molecular Weight

313.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-phenylbenzamide

InChI

InChI=1S/C20H15N3O/c24-19(23-20-21-17-8-4-5-9-18(17)22-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H2,21,22,23,24)

InChI Key

GMFPFCORNBJKPX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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